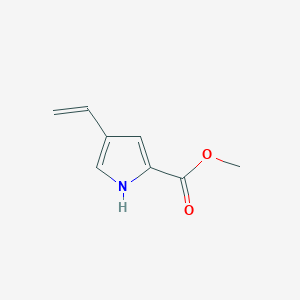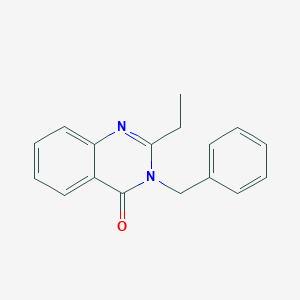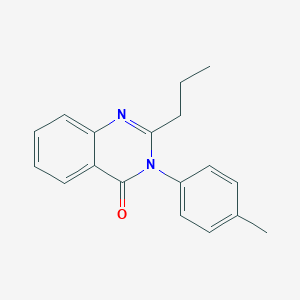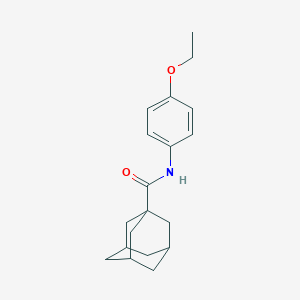
N-(4-ethoxyphenyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)adamantane-1-carboxamide, also known as Memantine, is a synthetic drug that belongs to the class of adamantane derivatives. It has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Memantine acts as an NMDA receptor antagonist, which means it blocks the over-activation of these receptors, preventing the excitotoxicity that can lead to neuronal damage.
Mecanismo De Acción
N-(4-ethoxyphenyl)adamantane-1-carboxamide acts as an NMDA receptor antagonist, which means it blocks the over-activation of these receptors, preventing the excitotoxicity that can lead to neuronal damage. NMDA receptors are involved in the regulation of synaptic plasticity, learning, and memory. However, excessive activation of these receptors can lead to neuronal damage and death. N-(4-ethoxyphenyl)adamantane-1-carboxamide binds to the NMDA receptor, preventing the over-activation of these receptors and reducing neuronal damage.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)adamantane-1-carboxamide has been shown to improve cognitive function, reduce neuronal damage, and delay disease progression in various neurological disorders. N-(4-ethoxyphenyl)adamantane-1-carboxamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects. N-(4-ethoxyphenyl)adamantane-1-carboxamide has a long half-life of around 60-80 hours, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)adamantane-1-carboxamide has several advantages for lab experiments. It has a well-established synthesis method, and its mechanism of action is well-understood. N-(4-ethoxyphenyl)adamantane-1-carboxamide has also been extensively studied for its potential therapeutic effects in various neurological disorders, making it a useful tool for studying these disorders. However, N-(4-ethoxyphenyl)adamantane-1-carboxamide has several limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with. N-(4-ethoxyphenyl)adamantane-1-carboxamide also has a relatively low affinity for the NMDA receptor, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)adamantane-1-carboxamide. One area of research is the development of more potent NMDA receptor antagonists that can effectively block the over-activation of these receptors. Another area of research is the investigation of N-(4-ethoxyphenyl)adamantane-1-carboxamide's potential therapeutic effects in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is ongoing research into the optimal dosing and administration of N-(4-ethoxyphenyl)adamantane-1-carboxamide for the treatment of Alzheimer's disease and other neurological disorders.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)adamantane-1-carboxamide involves the reaction between 1-Adamantanecarboxylic acid and 4-Ethoxyaniline. The reaction is carried out in the presence of a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-Dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography or recrystallization to obtain pure N-(4-ethoxyphenyl)adamantane-1-carboxamide. The yield of the synthesis method is around 50-60%.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)adamantane-1-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease. N-(4-ethoxyphenyl)adamantane-1-carboxamide has also been studied for its potential therapeutic effects in Parkinson's disease, multiple sclerosis, and other neurological disorders. N-(4-ethoxyphenyl)adamantane-1-carboxamide has been shown to improve cognitive function, reduce neuronal damage, and delay disease progression in these disorders.
Propiedades
Número CAS |
71458-44-1 |
|---|---|
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H25NO2/c1-2-22-17-5-3-16(4-6-17)20-18(21)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H,20,21) |
Clave InChI |
RHGZYQFTYUFLDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Otros números CAS |
71458-44-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



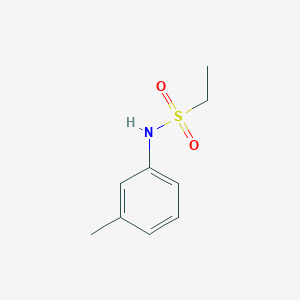

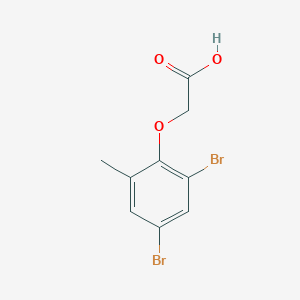

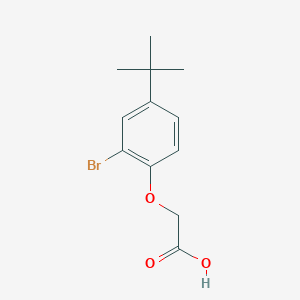
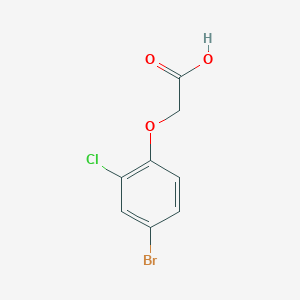
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
